molecular formula C21H24ClNO3 B13763806 9,10-Dihydro-9-anthroic acid (2-morpholinoethyl) ester, hydrochloride CAS No. 66827-84-7

9,10-Dihydro-9-anthroic acid (2-morpholinoethyl) ester, hydrochloride

Cat. No.: B13763806
CAS No.: 66827-84-7
M. Wt: 373.9 g/mol
InChI Key: MWFGCGXPDWDKGU-UHFFFAOYSA-N
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Description

9,10-Dihydro-9-anthroic acid (2-morpholinoethyl) ester, hydrochloride is a chemical compound with a complex structure that includes an anthracene backbone and a morpholinoethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Dihydro-9-anthroic acid (2-morpholinoethyl) ester, hydrochloride typically involves the esterification of 9,10-Dihydro-9-anthroic acid with 2-morpholinoethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include the optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

9,10-Dihydro-9-anthroic acid (2-morpholinoethyl) ester, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Anthraquinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Substituted esters or amides.

Scientific Research Applications

9,10-Dihydro-9-anthroic acid (2-morpholinoethyl) ester, hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9,10-Dihydro-9-anthroic acid (2-morpholinoethyl) ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    9,10-Dihydro-9,10-dioxo-2-anthroic acid: A related compound with similar structural features but different functional groups.

    9,10-Dihydro-9,10-ethanoanthracene-11-carboxylic acid: Another anthracene derivative with distinct chemical properties.

Uniqueness

9,10-Dihydro-9-anthroic acid (2-morpholinoethyl) ester, hydrochloride is unique due to its combination of an anthracene backbone and a morpholinoethyl ester group. This structural arrangement imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

CAS No.

66827-84-7

Molecular Formula

C21H24ClNO3

Molecular Weight

373.9 g/mol

IUPAC Name

2-morpholin-4-ium-4-ylethyl 9,10-dihydroanthracene-9-carboxylate;chloride

InChI

InChI=1S/C21H23NO3.ClH/c23-21(25-14-11-22-9-12-24-13-10-22)20-18-7-3-1-5-16(18)15-17-6-2-4-8-19(17)20;/h1-8,20H,9-15H2;1H

InChI Key

MWFGCGXPDWDKGU-UHFFFAOYSA-N

Canonical SMILES

C1COCC[NH+]1CCOC(=O)C2C3=CC=CC=C3CC4=CC=CC=C24.[Cl-]

Origin of Product

United States

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